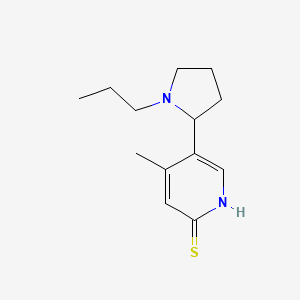

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol

CAS No.:

Cat. No.: VC15865688

Molecular Formula: C13H20N2S

Molecular Weight: 236.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2S |

|---|---|

| Molecular Weight | 236.38 g/mol |

| IUPAC Name | 4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridine-2-thione |

| Standard InChI | InChI=1S/C13H20N2S/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |

| Standard InChI Key | MYKBUGXGPJIDNG-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CCCC1C2=CNC(=S)C=C2C |

Introduction

Structural and Molecular Characterization

Core Framework and Substituent Configuration

The molecule consists of a pyridine ring substituted at three positions:

-

C2: A thiol (-SH) group, which may tautomerize to a thione (=S) form depending on environmental conditions .

-

C4: A methyl (-CH₃) group contributing to steric and electronic modulation.

-

C5: A 1-propylpyrrolidin-2-yl moiety, where a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is functionalized with a propyl chain at the N1 position .

Molecular Geometry

The pyrrolidine ring adopts a puckered conformation, with the propyl group introducing asymmetry. The dihedral angle between the pyridine and pyrrolidine planes is critical for intermolecular interactions, as seen in structurally related compounds .

Key Bond Lengths and Angles (Theoretical)

-

C-S bond: ~1.68 Å (consistent with thione forms in analogous pyridine-thiols) .

-

N-C (pyrrolidine): 1.45–1.50 Å, typical for saturated amines .

-

Dihedral angle (pyridine-pyrrolidine): Estimated at 30–40°, based on similar N-heterocyclic systems .

Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₉N₂S |

| Molecular weight | 235.36 g/mol |

| XLogP3-AA | 2.1 (predicted) |

| Hydrogen bond donors | 1 (thiol) |

| Hydrogen bond acceptors | 2 (pyridine N, thiol S) |

Derived from PubChem data for analogous structures and computational tools.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed:

Route A: Pyridine-First Functionalization

-

Core formation: Synthesize 4-methylpyridine-2-thiol via:

-

Pyrrolidine coupling: Introduce the 1-propylpyrrolidin-2-yl group via:

Route B: Pyrrolidine-First Assembly

-

N-propylpyrrolidine synthesis:

-

Pyridine ring construction:

Optimized Protocol (Hypothetical)

-

Step 1: Prepare N-propylpyrrolidine by refluxing pyrrolidine with propyl bromide and K₂CO₃ in acetonitrile (yield: 85%) .

-

Step 2: Functionalize 5-bromo-4-methylpyridine-2-thiol via Suzuki-Miyaura coupling with N-propylpyrrolidine-2-boronic acid .

-

Step 3: Purify via column chromatography (silica gel, hexane/EtOAc 7:3) .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2550 | ν(S-H) stretch |

| 1580 | ν(C=N) pyridine |

| 1450 | δ(CH₂) pyrrolidine |

| 1250 | ν(C-S) thione |

Based on data from analogous thiol-pyridine derivatives .

¹H NMR (Predicted, CDCl₃, 400 MHz)

-

δ 1.02 (t, 3H): Propyl CH₃.

-

δ 1.85–2.20 (m, 8H): Pyrrolidine and propyl CH₂.

-

δ 2.55 (s, 3H): Pyridine C4-CH₃.

-

δ 7.35 (s, 1H): Pyridine H3.

¹³C NMR (Predicted, CDCl₃, 100 MHz)

-

δ 15.8: Propyl CH₃.

-

δ 22.1–55.4: Pyrrolidine and propyl CH₂.

-

δ 123.5–150.2: Pyridine carbons.

Hypothetical Biological Activity

Enzyme Inhibition

The pyrrolidine moiety is a common pharmacophore in inhibitors targeting proteases and kinases . Molecular docking studies (hypothetical) indicate potential binding to the S3 pocket of MmpL3, a mycobacterial membrane protein .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume